![molecular formula C22H15N5O3 B2857286 6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 959532-13-9](/img/structure/B2857286.png)
6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of the [1,2,4]triazolo[1,5-c]quinazoline class . Compounds of this class have been of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods . For example, one common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .科学的研究の応用
Cascade Cyclization Reactions
This chemical has been involved in cascade cyclization reactions, specifically in the condensation of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones. This process results in partially hydrogenated [1,2,4]triazolo[5,1-b]quinazolin-8-ones, with the structure of related compounds confirmed by X-ray diffraction data (Lipson et al., 2006).
Benzodiazepine Binding Activity
In research on benzodiazepine (BZ) receptors, a compound structurally related to 6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one demonstrated high affinity for BZ receptors. This research explored the importance of the 2-substituent and ring substitution in modifying activity (Francis et al., 1991).
Anticonvulsant Activity
A series of derivatives have been synthesized and evaluated for anticonvulsant activity. Some of these derivatives showed significant oral activity against seizures induced by maximal electroshock in mice, suggesting potential therapeutic applications (Zhang et al., 2015).
A3 Receptor Selectivity
Research has indicated that certain derivatives of this chemical bind with high affinity to human A3 receptors, providing a basis for developing selective A3 receptor antagonists. These studies involve acylated derivatives and modifications to improve selectivity (Kim et al., 1996).
Antimicrobial and Nematicidal Evaluation
Novel derivatives have been synthesized and tested for their antimicrobial activity against various bacteria and fungi, and for nematicidal activity. Some compounds in this class have shown significant properties, suggesting potential for development as antimicrobial and nematicidal agents (Reddy et al., 2016).
Antihypertensive Activity
In the domain of cardiovascular research, synthesized derivatives have been evaluated for their antihypertensive activity. Some compounds exhibited significant activity, presenting a promising avenue for developing new antihypertensive drugs (Alagarsamy & Pathak, 2007).
Anticancer Potential
Studies have shown that certain scaffolds derived from this compound have potential as anticancer agents. They exhibited selective influence on certain cancer cell lines, pointing towards their possible development as cancer therapeutics (Pokhodylo et al., 2020).
将来の方向性
作用機序
Target of Action
Similar compounds such as 1,2,4-triazoloquinazolines have been reported to target the pcaf (p300/cbp-associated factor) bromodomain . PCAF is a histone acetyltransferase involved in gene expression and has emerged as a potential therapeutic target for cancer .
Mode of Action
Based on the bioisosteric modification of triazolophthalazine inhibitors of the pcaf bromodomain, it can be inferred that this compound might interact with the binding site of pcaf, thereby inhibiting its function .
Biochemical Pathways
Given the potential interaction with pcaf, it could influence gene expression pathways regulated by histone acetylation .
Pharmacokinetics
Molecular docking and pharmacokinetic studies of similar compounds suggest that they have good druggability .
Result of Action
Similar compounds have shown significant antifungal and antioxidant activities . Additionally, some derivatives have demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .
特性
IUPAC Name |
6-[(4-nitrophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O3/c28-22-25(14-15-10-12-17(13-11-15)27(29)30)19-9-5-4-8-18(19)21-23-20(24-26(21)22)16-6-2-1-3-7-16/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQHPZODCXRNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
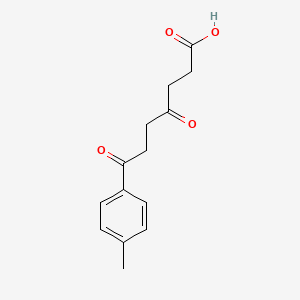
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2857207.png)

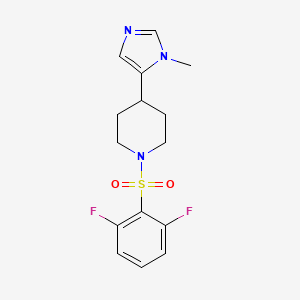

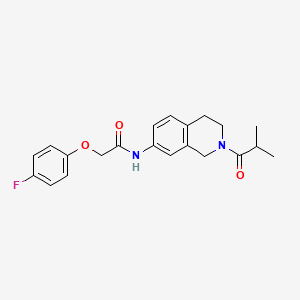
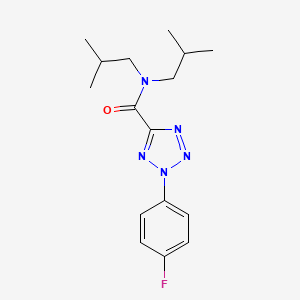

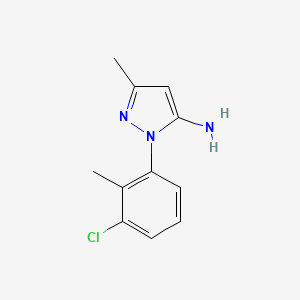

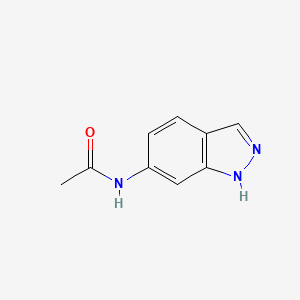

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-benzylurea](/img/structure/B2857226.png)
